

The Versatile Role of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid in Modern Organic Synthesis

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Compound of Interest

1-(4-

Compound Name: *Methoxyphenyl)cyclopropanecarb
oxylic acid*

Cat. No.: *B108539*

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Introduction: In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for the design of novel molecular entities with enhanced biological activity and optimized physicochemical properties. Among these, the cyclopropane ring stands out for its unique stereoelectronic features. This technical guide delves into the multifaceted applications of **1-(4-methoxyphenyl)cyclopropanecarboxylic acid**, a key building block that marries the rigidity of the cyclopropane motif with the electronic characteristics of the methoxy-substituted phenyl group. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and detailed protocols for its utilization in the construction of complex molecular architectures, particularly in the realm of bioactive compounds.

Physicochemical Properties

Property	Value	Reference
CAS Number	16728-01-1	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1]
Molecular Weight	192.21 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	127-132 °C	
Solubility	Soluble in methanol and other common organic solvents	

I. Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid

The efficient synthesis of **1-(4-methoxyphenyl)cyclopropanecarboxylic acid** is a critical first step for its subsequent applications. A reliable and scalable two-step procedure starting from the commercially available 4-methoxyphenylacetonitrile is outlined below. This method involves a phase-transfer-catalyzed cyclopropanation followed by acidic hydrolysis of the resulting nitrile.[\[2\]](#)

Workflow for the Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid



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Caption: Synthetic route to **1-(4-Methoxyphenyl)cyclopropanecarboxylic acid**.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile[\[2\]](#)

Materials:

- 4-Methoxyphenylacetonitrile
- 1,2-Dibromoethane
- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB)
- Water

Procedure:

- To a stirred solution of 4-methoxyphenylacetonitrile in water, add sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB).
- To this biphasic mixture, add 1,2-dibromoethane dropwise at room temperature.
- Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile, which can be purified by column chromatography.

Protocol 2: Hydrolysis to 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid[2]

Materials:

- 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
- Concentrated hydrochloric acid (HCl)

- Water

Procedure:

- To a flask containing 1-(4-methoxyphenyl)cyclopropanecarbonitrile, add a sufficient amount of aqueous hydrochloric acid.
- Heat the mixture to 110 °C and stir for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.
- After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the carboxylic acid.
- Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain **1-(4-methoxyphenyl)cyclopropanecarboxylic acid**. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.

II. Application in the Synthesis of Bioactive Amides

A primary and highly valuable application of **1-(4-methoxyphenyl)cyclopropanecarboxylic acid** is its use as a scaffold in the synthesis of N-aryl cyclopropanecarboxamides, which are prevalent in many biologically active molecules. The formation of the amide bond is a crucial step, and modern coupling reagents provide efficient and mild conditions for this transformation.

Protocol 3: HATU-Mediated Amide Coupling[2]

This protocol describes the coupling of **1-(4-methoxyphenyl)cyclopropanecarboxylic acid** with an aniline derivative, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

- **1-(4-Methoxyphenyl)cyclopropanecarboxylic acid**
- Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

- To a solution of **1-(4-methoxyphenyl)cyclopropanecarboxylic acid** (1.0 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).
- Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
- Add the substituted aniline (1.0 eq) to the reaction mixture.
- Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1-(4-methoxyphenyl)cyclopropanecarboxamide.

Optimization of Amide Coupling Conditions:[2]

Coupling Reagent	Base	Solvent	Time (h)	Yield (%)
EDC	Et ₃ N	THF	20	41
EDC	DIPEA	DMF	12	65
HATU	DIPEA	DMF	12	85
HBTU	DIPEA	DMF	12	70
T3P	DIPEA	DMF	12	68

III. Advanced Application: Synthesis of Spirocyclic Quinolinediones via Oxidative Cyclization

A more advanced and synthetically powerful application of the N-aryl-1-(4-methoxyphenyl)cyclopropanecarboxamides is their use as precursors for the construction of complex heterocyclic systems. One such transformation is the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative cyclization to form spirocyclopropane quinolinediones. These spirocyclic structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature.[3]

Reaction Scheme: PIFA-Mediated Oxidative Cyclization



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Caption: Oxidative cyclization to form a spirocyclic quinolinedione.

Mechanistic Insights

The PIFA-mediated cyclization is believed to proceed through an oxidative mechanism. PIFA, a hypervalent iodine reagent, acts as a potent oxidant. The proposed mechanism involves the initial interaction of PIFA with the electron-rich aromatic ring of the N-aryl group, leading to the formation of a cationic intermediate. This is followed by an intramolecular electrophilic attack of

the activated aryl ring onto the nitrogen of the amide, leading to the formation of the spirocyclic quinolinedione product after subsequent rearomatization and loss of protons.

Protocol 4: PIFA-Mediated Synthesis of Spirocyclopropane Quinolinediones[3]

Materials:

- N-Aryl-1-(4-methoxyphenyl)cyclopropanecarboxamide
- [Bis(trifluoroacetoxy)iodo]benzene (PIFA)
- Anhydrous dichloromethane (DCM) or another suitable solvent

Procedure:

- Dissolve the N-aryl-1-(4-methoxyphenyl)cyclopropanecarboxamide (1.0 eq) in anhydrous dichloromethane.
- To this solution, add PIFA (1.2-1.5 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the spirocyclopropane quinolinedione.

IV. Conclusion and Future Perspectives

1-(4-Methoxyphenyl)cyclopropanecarboxylic acid has proven to be a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid functionality allow for its incorporation into a wide array of molecular frameworks. The applications highlighted in this guide, from the synthesis of bioactive amides to the construction of complex spirocyclic systems, underscore its importance in modern drug discovery and synthetic methodology development. Future research in this area will likely focus on the development of new, stereoselective transformations of this building block and its derivatives, further expanding its utility in the synthesis of novel and potent therapeutic agents.

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